N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid
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Overview
Description
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid: is a compound that features a furan ring attached to an acrylamide moiety, which is further linked to L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid typically involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.
Coupling with L-Aspartic Acid: The furan-2-yl acrylamide is then coupled with L-aspartic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Furan-2-yl)acryloyl]-L-phenylalanyl-glycyl-glycine: Similar structure but with a different amino acid sequence.
3-(Furan-2-yl)acrylic acid: Lacks the aspartic acid moiety.
Ethyl 3-(Furan-2-yl)propanoate: Contains a propanoate group instead of the acrylamide moiety.
Uniqueness
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid is unique due to its combination of a furan ring, acrylamide moiety, and L-aspartic acid. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
833485-53-3 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(4-3-7-2-1-5-18-7)12-8(11(16)17)6-10(14)15/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
DEIHXMITDVTNIF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=COC(=C1)C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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